molecular formula C17H16O2 B405679 7,8-Dimethyl-4-phenylchroman-2-one CAS No. 331964-82-0

7,8-Dimethyl-4-phenylchroman-2-one

Katalognummer: B405679
CAS-Nummer: 331964-82-0
Molekulargewicht: 252.31g/mol
InChI-Schlüssel: OCOQOKDTOOUSDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7,8-Dimethyl-4-phenylchroman-2-one is an organic compound with the molecular formula C17H16O2 and a molecular weight of 252.31 g/mol . This compound belongs to the class of chromanones, which are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-4-phenylchroman-2-one typically involves the condensation of 2-acetyl-1,1,2-trimethylcyclohexane with benzaldehyde, followed by cyclization of the resulting intermediate. The aldol condensation product is then heated in the presence of an acid catalyst, such as sulfuric acid, to promote cyclization and form the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 7,8-Dimethyl-4-phenylchroman-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromanones .

Wissenschaftliche Forschungsanwendungen

Introduction to 7,8-Dimethyl-4-phenylchroman-2-one

This compound is a compound belonging to the class of neoflavonoids, characterized by its chroman structure. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its diverse biological activities and potential applications.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound and its derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including lung and colon cancer cells. For instance, a study highlighted that derivatives of this compound exhibited significant cytotoxic effects against A549 (lung) and HCT116 (colon) cancer cells, indicating its potential as an anticancer agent .

Antiviral Activity

Recent research has explored the antiviral properties of this compound derivatives against coronaviruses, including SARS-CoV-2 and MERS-CoV. Certain synthesized derivatives demonstrated potent inhibitory effects on viral replication with low cytotoxicity, suggesting their potential as therapeutic agents against viral infections .

Antioxidant Effects

The antioxidant capacity of this compound has been documented in various studies. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .

One-Pot Reactions

One-pot reactions involving this compound have been developed to produce a variety of derivatives with enhanced biological activities. These methods are advantageous for their simplicity and efficiency in generating multiple products from a single reaction setup .

Case Study: Anticancer Activity

A detailed investigation into the anticancer activity of this compound revealed that it induced apoptosis in cancer cells through caspase-dependent pathways. The study utilized various assays to evaluate cell viability and apoptosis markers, confirming the compound's efficacy in targeting cancer cells .

Case Study: Antiviral Efficacy

In another study focused on antiviral efficacy, researchers synthesized several derivatives of this compound and tested their inhibitory effects on SARS-CoV-2. The lead compounds showed IC50 values below 0.25 μM with no observed cytotoxicity in human cell lines, highlighting their potential as antiviral agents .

Table 1: Biological Activities of this compound Derivatives

Activity TypeCell Line/PathogenIC50 (μM)Observations
AnticancerA549 (Lung Cancer)9.2Induces apoptosis
HCT116 (Colon Cancer)10Significant cytotoxicity
AntiviralSARS-CoV-2<0.25Low cytotoxicity
MERS-CoV<1.1Effective against viral replication
AntioxidantN/AN/AScavenges free radicals

Table 2: Synthesis Methods for this compound

Synthesis MethodDescriptionYield (%)
Lewis Acid CatalysisFacilitates dual bond formationHigh
One-Pot ReactionCombines multiple reagents in a single stepModerate

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with various enzymes and proteins makes it a valuable compound for research and potential therapeutic applications.

Biologische Aktivität

7,8-Dimethyl-4-phenylchroman-2-one, a member of the chromanone family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a chroman ring fused with a phenyl group and two methyl substituents at the 7 and 8 positions. Its molecular formula is C16H16O2, with a molecular weight of approximately 240.30 g/mol. This article will explore the compound's biological activities, including antioxidant, antibacterial, and potential therapeutic applications.

Antioxidant Activity

One of the most notable biological activities of this compound is its antioxidant properties . Research indicates that this compound exhibits significant scavenging activity against free radicals, which are implicated in various oxidative stress-related diseases. The antioxidant efficacy can be attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS).

Research Findings:

  • A study demonstrated that this compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a protective agent against oxidative damage .
  • The compound has been incorporated into cosmetic formulations aimed at improving skin texture and treating skin-related defects due to its antioxidant properties .

Antibacterial Activity

In addition to its antioxidant capabilities, this compound has shown promising antibacterial activity . This property is crucial for developing new antimicrobial agents in response to increasing antibiotic resistance.

Case Studies:

  • In vitro studies revealed that derivatives of chromanones exhibited significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Specifically, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • The structural analysis indicated that modifications at specific positions on the chroman ring can enhance antibacterial activity, highlighting the importance of molecular structure in drug design .

Therapeutic Applications

The unique properties of this compound have led to its exploration in various therapeutic contexts:

  • Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or dermatitis.
  • Cancer Research : Preliminary studies suggest that chromanone derivatives may exhibit anticancer properties by inhibiting cell proliferation in certain cancer cell lines .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into how variations influence activity.

Compound NameSimilarity IndexKey Features
6-Methyl-4-phenylchromanone0.88Lacks methyl groups at positions 7 and 8
4-Hydroxycoumarin0.85Contains a hydroxyl group instead of methyl
3-Hydroxyflavone0.82Different ring structure but similar activity
5,7-Di-tert-butylchromone0.88Exhibits different substituents affecting solubility
3,8-Dihydroxybenzo[c]chromenone0.82Hydroxyl groups provide different reactivity

This table illustrates how structural differences can lead to variations in biological activity and highlights the unique features of this compound that enhance its therapeutic potential.

Q & A

Basic Question: What are the validated synthetic routes for 7,8-dimethyl-4-phenylchroman-2-one, and how can reaction efficiency be optimized?

Methodological Answer:
Synthesis typically involves cyclocondensation of substituted phenols with diketones or via Claisen-Schmidt condensation. For example, refluxing 2-hydroxyacetophenone derivatives with substituted benzaldehydes in acidic media (e.g., H₂SO₄ or acetic acid) can yield chromanone scaffolds. Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates .
  • Catalyst screening : Lewis acids like BF₃·Et₂O enhance cyclization efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves byproducts, confirmed via TLC and HPLC .

Advanced Question: How can contradictions between spectroscopic data (e.g., NMR) and crystallographic results for this compound derivatives be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. To address this:

  • Dynamic NMR (DNMR) : Probe temperature-dependent shifts to identify conformational equilibria .
  • High-resolution X-ray diffraction : Use SHELXL for refinement to detect disorder; apply restraints/constraints for anisotropic displacement parameters .
  • Computational validation : Compare DFT-optimized geometries (e.g., Gaussian) with experimental bond lengths/angles to validate static vs. dynamic structures .

Basic Question: What analytical techniques are critical for characterizing this compound purity and structural integrity?

Methodological Answer:

  • Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) and isotopic patterns to verify stoichiometry .
  • ¹H/¹³C NMR : Assign methyl groups (δ 1.2–1.5 ppm for CH₃) and chromanone carbonyl signals (δ 170–180 ppm) using 2D techniques (COSY, HSQC) .
  • X-ray crystallography : Resolve stereochemical ambiguities via SHELXS/SHELXL pipelines; validate using R-factor convergence (<5%) .

Advanced Question: How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian) to predict sites for electrophilic (HOMO-rich) or nucleophilic (LUMO-rich) attacks .
  • Molecular Electrostatic Potential (MEP) maps : Identify electron-deficient regions (e.g., carbonyl groups) prone to nucleophilic addition .
  • Transition state modeling : Use QM/MM hybrid methods (e.g., ONIOM) to simulate reaction pathways and activation barriers for substituent modifications .

Basic Question: What are the best practices for resolving crystallographic disorder in this compound derivatives?

Methodological Answer:

  • Data collection : Use low-temperature (100 K) synchrotron data to minimize thermal motion artifacts .
  • SHELXL refinement : Apply PART instructions to model disordered regions; use ISOR restraints for anisotropic atoms .
  • Validation tools : Check ADPs and electron density residuals (e.g., via PLATON’s SQUEEZE) to exclude solvent effects .

Advanced Question: How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

Methodological Answer:

  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at C4-ketone) using software like Schrödinger .
  • Free-Wilson analysis : Statistically correlate substituent effects (e.g., methyl vs. halogen at C7/C8) with bioassay data (IC₅₀ values) .
  • Crystal engineering : Modify phenyl substituents to enhance π-stacking in protein binding pockets, validated via docking (AutoDock Vina) .

Basic Question: How should researchers handle discrepancies in melting point data across literature sources for this compound?

Methodological Answer:

  • Standardized protocols : Use calibrated DSC (differential scanning calorimetry) with a heating rate of 10°C/min under inert gas .
  • Recrystallization consistency : Ensure identical solvent systems (e.g., ethanol/water) and cooling rates to avoid polymorphic variations .
  • Cross-validation : Compare with IR spectroscopy to confirm identical crystalline forms (e.g., carbonyl stretch at ~1650 cm⁻¹) .

Advanced Question: What mechanistic insights can be gained from kinetic studies of this compound degradation under oxidative conditions?

Methodological Answer:

  • Pseudo-first-order kinetics : Monitor UV-Vis absorbance decay (λ_max ~270 nm) under controlled O₂ or H₂O₂ exposure .
  • LC-MS/MS identification : Characterize degradation products (e.g., quinone derivatives) to propose cleavage pathways .
  • DFT-based transition state analysis : Model radical intermediates (e.g., hydroxyl radical adducts) to identify rate-determining steps .

Basic Question: What solvents and conditions are optimal for recrystallizing this compound to achieve high-purity single crystals?

Methodological Answer:

  • Solvent pairs : Use ethyl acetate/hexane (1:3) for slow evaporation at 4°C to promote nucleation .
  • Seeding : Introduce microcrystals from saturated solutions to avoid oiling-out .
  • Crystallography-grade purity : Pre-purify via flash chromatography (≥99% HPLC purity) to minimize lattice defects .

Advanced Question: How can in silico toxicology models predict the environmental impact of this compound derivatives?

Methodological Answer:

  • QSAR models : Use EPA’s ECOSAR to estimate aquatic toxicity (LC₅₀ for fish) based on logP and electronic descriptors .
  • Biodegradation prediction : Apply CATABOL or BioTransformer to simulate microbial degradation pathways and persistence .
  • Lifecycle analysis (LCA) : Model synthetic routes in EATOS to quantify waste generation and energy use for sustainability scoring .

Eigenschaften

IUPAC Name

7,8-dimethyl-4-phenyl-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-11-8-9-14-15(13-6-4-3-5-7-13)10-16(18)19-17(14)12(11)2/h3-9,15H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOQOKDTOOUSDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.